molecular formula C20H24N4O2 B11274983 1-(azepan-1-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

1-(azepan-1-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No.: B11274983
M. Wt: 352.4 g/mol
InChI Key: RUVWUQMBGPNERA-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a variety of functional groups, including an azepane ring, an oxadiazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE likely involves multiple steps, including the formation of the azepane ring, the oxadiazole ring, and the indole moiety. Typical synthetic routes might include:

    Formation of the Azepane Ring: This could be achieved through cyclization reactions involving amines and haloalkanes.

    Formation of the Oxadiazole Ring: This might involve the cyclization of hydrazides with carboxylic acids or their derivatives.

    Formation of the Indole Moiety: This could be synthesized through Fischer indole synthesis or other indole-forming reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the oxadiazole ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications might include its use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signaling pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(AZEPAN-1-YL)-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE
  • 1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE

Uniqueness

The unique combination of the azepane, oxadiazole, and indole rings in 1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE may confer distinct chemical properties and biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone

InChI

InChI=1S/C20H24N4O2/c1-2-18-21-22-20(26-18)17-13-15-9-5-6-10-16(15)24(17)14-19(25)23-11-7-3-4-8-12-23/h5-6,9-10,13H,2-4,7-8,11-12,14H2,1H3

InChI Key

RUVWUQMBGPNERA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCCC4

Origin of Product

United States

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